molecular formula C19H17FN2O5 B2523198 methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351581-57-1

methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2523198
CAS No.: 1351581-57-1
M. Wt: 372.352
InChI Key: OIKTYZYRMDJYHY-UHFFFAOYSA-N
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Description

Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17FN2O5 and its molecular weight is 372.352. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed original methods for preparing electron-rich 1-aryl-3-carboxylisoquinolines, a class related to methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate. One approach involved the efficient preparation of 1-hydroxyisoquinoline-3-carboxylic acid methyl ester, starting from bromophthalide. This method was further optimized to synthesize methylenedioxy-bearing substrates, relevant to ligands for peripheral benzodiazepine receptors and potential antitumor agents (Janin et al., 2004).

Applications in Biological Systems

Isoquinoline derivatives have shown potential in biological applications, including their role as ligands for peripheral benzodiazepine receptors. Such ligands have demonstrated anti-inflammatory effects in models of paw edema induced by carrageenan in mice, suggesting potential therapeutic applications in inflammation-related disorders (Torres et al., 1999).

Fluorescence and Imaging Applications

The development of fluorescent probes based on isoquinoline derivatives highlights another area of research application. A novel two-photon fluorescent probe constructed from 1,8-naphthalimide and sulfoxide units, featuring an isoquinoline scaffold, demonstrated fast and selective detection of 1, 4-dithiothreitol (DTT). This probe was successfully employed in one- and two-photon imaging of DTT in HepG2 cells, showcasing the utility of isoquinoline derivatives in biochemical imaging and analysis (Sun et al., 2018).

Pharmaceutical and Therapeutic Potential

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has led to the identification of novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. These compounds, exemplified by a specific tetrahydroisoquinoline derivative, exhibited potent activity in reducing plasma glucose and triglyceride levels in animal models, indicating their potential as effective drugs for diabetes (Azukizawa et al., 2008).

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKTYZYRMDJYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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